molecular formula C10H7ClO B146336 4-Chloro-1-naphthol CAS No. 604-44-4

4-Chloro-1-naphthol

Cat. No. B146336
CAS RN: 604-44-4
M. Wt: 178.61 g/mol
InChI Key: LVSPDZAGCBEQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-naphthol is a chemical compound that has been studied for various applications, including as a substitute for benzidine compounds in myeloperoxidase staining to distinguish granulocytes from lymphoid blood elements due to its non-carcinogenic nature . It is also a key intermediate in the synthesis of beta-adrenergic receptor blockers .

Synthesis Analysis

The synthesis of 4-Chloro-1-naphthol and its derivatives has been approached through different methods. One study describes the organocatalytic asymmetric chlorinative dearomatization of naphthols, which yields chiral naphthalenones with excellent enantioselectivity . Another method involves a tandem Friedel-Crafts reaction sequence to synthesize 2-naphthol derivatives, which can be related to the synthesis of 4-substituted naphthols . Additionally, acylation reactions with arylalkanoic acid chlorides have been used to synthesize 4-chloro-2-naphthols, demonstrating a convenient approach to these compounds .

Molecular Structure Analysis

The molecular structure of 4-Chloro-1-naphthol and its derivatives can be influenced by the position and type of substituents on the naphthalene moiety. For instance, the structure of 4-methoxy-1-naphthol includes intermolecular O-H...O hydrogen bonds and pi-pi stacking interactions, which are significant in determining the crystal packing and properties of the compound .

Chemical Reactions Analysis

4-Chloro-1-naphthol participates in various chemical reactions. For example, it is involved in the Voges-Proskauer reaction to form pigments with naphthols . Chlorination of 1-naphthol leads to products that can be characterized by ultraviolet spectroscopy and can be regarded as involving electrophilic substitution with rearrangement . Moreover, the compound can undergo intermolecular hydrogen abstraction from hydroxy groups and alkyl by the excited triplet state of 1-chloro-4-nitronaphthalene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-1-naphthol have been explored in various contexts. A study on the kinetic resolution of a related compound, 1-chloro-3-(1-naphthyloxy)-2-propanol, provides insights into the preparation and optical purity of intermediates relevant to 4-Chloro-1-naphthol . Additionally, a method has been developed for the extraction and analysis of 4-Chloro-1-naphthol from environmental and biological samples, which indicates its stability and behavior in different media .

Scientific Research Applications

Extraction and Analysis in Environmental and Biological Samples

4-Chloro-1-naphthol has been utilized in the extraction of environmental and biological samples. A study developed a method using germania-based polydimethylsiloxane hybrid organic-inorganic coated twister for extracting 4-chloro-1-naphthol from wastewater, pool water, and human urine. This method combined with high-performance liquid chromatography showed high sensitivity and accuracy for detecting 4-chloro-1-naphthol in these samples (Jillani et al., 2020).

Application in Myeloperoxidase Staining

4-Chloro-1-naphthol has been used as a substitute for benzidine compounds in myeloperoxidase stains. This substitution is significant due to the carcinogenic nature of benzidine. The stain developed with 4-chloro-1-naphthol is used to distinguish granulocytes from lymphoid blood elements, highlighting its importance in medical diagnostics (Elias, 1980).

Electrochemical Studies

The electrochemical behavior of 4-chloro-1-naphthol has been studied at multi-wall nanotubes modified glassy carbon electrodes. This research indicates the potential of 4-chloro-1-naphthol in electrochemical applications, where it exhibited significant oxidation peak current, suggesting its role in electrochemical sensing or analysis (Wen-sheng, 2003).

Spectroscopic and Nonlinear Optical Properties

4-Chloro-1-naphthol's structural and spectroscopic features have been analyzed using IR and Raman spectra. The research demonstrates its potential as a nonlinear optical (NLO) material due to its significant polarizability and hyperpolarizability tensors. These findings are essential for the development of new materials in photonics and optoelectronics (Bragiel et al., 2018).

Environmental Applications in Oxidation Processes

A study on the directed evolution of toluene ortho-monooxygenase showed its enhanced activity for naphthalene oxidation, which is relevant for 1-naphthol synthesis, a related compound to 4-chloro-1-naphthol. This research has implications for environmental restoration and green chemistry, particularly in dealing with chlorinated ethenes and groundwater contaminants (Canada et al., 2002).

Safety And Hazards

4-Chloro-1-naphthol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be used only under a chemical fume hood .

Future Directions

4-Chloro-1-naphthol is expected to continue being used in various applications, including as a substrate in enzyme-linked immunospot (ELISpot) assays for detection of spots . It will also continue to be used as a precipitating chromogenic substrate for visualizing antigen-antibody-reactive bands following western blotting .

properties

IUPAC Name

4-chloronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSPDZAGCBEQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060536
Record name 1-Naphthalenol, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-Chloro-1-naphthol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11612
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0001 [mmHg]
Record name 4-Chloro-1-naphthol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11612
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-Chloro-1-naphthol

CAS RN

604-44-4
Record name 4-Chloro-1-naphthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CHLORO-1-NAPHTHOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthalenol, 4-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenol, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Chloro-1-naphthol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4NNY2FQ2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The known compound 1-chloro-4-methoxynaphthalene is dissolved in 150 ml. of acetic acid and 150 ml. of 48 percent hydrobromic acid, and the mixture is heated at its reflux temperature for 2 hours. The mixture is diluted with 200 ml. of water and cooled to provide 1-chloro-4-hydroxynaphthalene as a crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-naphthol
Reactant of Route 2
4-Chloro-1-naphthol
Reactant of Route 3
4-Chloro-1-naphthol
Reactant of Route 4
Reactant of Route 4
4-Chloro-1-naphthol
Reactant of Route 5
Reactant of Route 5
4-Chloro-1-naphthol
Reactant of Route 6
Reactant of Route 6
4-Chloro-1-naphthol

Citations

For This Compound
14,500
Citations
L Hou, Y Cui, M Xu, Z Gao, J Huang, D Tang - Biosensors and …, 2013 - Elsevier
… (HRP) and detection antibody was developed for the detection of carcinoembryonic antigen (CEA) by coupling with enzymatic biocatalytic precipitation of 4-chloro-1-naphthol (4-CN) on …
Number of citations: 73 www.sciencedirect.com
E Rozycka-Sokolowska, B Marciniak - … Crystallographica Section C …, 2009 - scripts.iucr.org
Molecules of the title compound, C10H7ClO, (I), are connected by a single strong O—H⋯O hydrogen bond into a simple C(2) chain, which runs parallel to the c axis and is additionally …
Number of citations: 7 scripts.iucr.org
P Bragiel, I Radkowska, R Belka, B Marciniak… - Journal of Molecular …, 2018 - Elsevier
The IR and Raman spectra of the 4-chloro-1-naphthol (4C1N) recorded for a solid phase, in the range 4000–500 cm −1 and 4000–100 cm −1 respectively, are compared with the results …
Number of citations: 12 www.sciencedirect.com
R Kobayashi, Y Tashima - Analytical biochemistry, 1989 - Elsevier
… and 4-chloro-1-naphthol. Sensitivity was enhanced 4 to 16 times by the new method relative to that of the 4-chloro-1-naphthol method or the 3,3′-diaminobenzidine method. …
Number of citations: 45 www.sciencedirect.com
E Fortin, P Mailley, L Lacroix, S Szunerits - Analyst, 2006 - pubs.rsc.org
We illustrate in this paper the successful combination of the direct and feedback mode of scanning electrochemical microscopy (SECM) for the writing of oligonucleotide patterns on thin …
Number of citations: 55 pubs.rsc.org
JM Elias - American Journal of Clinical Pathology, 1980 - academic.oup.com
The substitution of 4-chloro-l-naphthol for benzidine-containing compounds used in the myeloperoxidase stain for distinguishing granulocytes from lymphoid blood elements is …
Number of citations: 34 academic.oup.com
SMS Jillani, SA Ganiyu, K Alhooshani - Arabian Journal of Chemistry, 2020 - Elsevier
… In this work, 4-chloro-1-naphthol is extracted from … expected interference) and 4-chloro-1-naphthol. This germania-… was successfully applied for 4-chloro-1-naphthol in wastewater, pool …
Number of citations: 8 www.sciencedirect.com
KA Doe, M Gryzbac, HR Schumacher - Laboratory Medicine, 1988 - academic.oup.com
… A new modified noncarcinogenic histochemical staining technique for the localization of myeloperoxidase in peripheral blood and bone marrow cells using 4-chloro-1-naphthol as the …
Number of citations: 5 academic.oup.com
DG Baskin, H Mar, KC Gorray… - … of Histochemistry & …, 1982 - journals.sagepub.com
Ultrastructural localization of insulin in B cells of guinea pig pancreas was accomplished after osmium fixation with an immunoperoxidase procedure that utilized 4-chloro-1-naphthol (…
Number of citations: 13 journals.sagepub.com
I Sarkar - New Journal of Chemistry, 2016 - pubs.rsc.org
… 4-chloro-1-naphthol and a schematic representation of its ESPT process. 4-Chloro-1-naphthol … peroxidase (HRP) catalyzes the oxidation of 4-chloro-1-naphthol to 4-chloro-1-naphthon. …
Number of citations: 2 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.